molecular formula C21H14Cl4O B15343412 3,3,3-Tris(p-chlorophenyl)propionyl chloride CAS No. 2172-49-8

3,3,3-Tris(p-chlorophenyl)propionyl chloride

Cat. No.: B15343412
CAS No.: 2172-49-8
M. Wt: 424.1 g/mol
InChI Key: FPBMIAQHNZESKZ-UHFFFAOYSA-N
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Description

3,3,3-Tris(p-chlorophenyl)propionyl chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of three p-chlorophenyl groups attached to a propionyl chloride moiety

Preparation Methods

The synthesis of 3,3,3-Tris(p-chlorophenyl)propionyl chloride typically involves the reaction of p-chlorobenzene with propionyl chloride under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where aluminum chloride acts as a catalyst. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

3,3,3-Tris(p-chlorophenyl)propionyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Acylation: It can act as an acylating agent in the presence of suitable catalysts, forming acylated derivatives.

Common reagents used in these reactions include thionyl chloride, aluminum chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

3,3,3-Tris(p-chlorophenyl)propionyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3,3-Tris(p-chlorophenyl)propionyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar compounds to 3,3,3-Tris(p-chlorophenyl)propionyl chloride include other acyl chlorides and trisubstituted phenyl derivatives. For example:

    3,3,3-Tris(p-methylphenyl)propionyl chloride: Similar structure but with methyl groups instead of chloro groups.

    3,3,3-Tris(p-bromophenyl)propionyl chloride: Similar structure but with bromo groups instead of chloro groups.

The uniqueness of this compound lies in its specific reactivity and the influence of the chloro substituents on its chemical behavior.

Properties

CAS No.

2172-49-8

Molecular Formula

C21H14Cl4O

Molecular Weight

424.1 g/mol

IUPAC Name

3,3,3-tris(4-chlorophenyl)propanoyl chloride

InChI

InChI=1S/C21H14Cl4O/c22-17-7-1-14(2-8-17)21(13-20(25)26,15-3-9-18(23)10-4-15)16-5-11-19(24)12-6-16/h1-12H,13H2

InChI Key

FPBMIAQHNZESKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)Cl)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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